molecular formula C5H8Cl2O B105391 4-Chloropentanoyl chloride CAS No. 63480-12-6

4-Chloropentanoyl chloride

Cat. No. B105391
CAS RN: 63480-12-6
M. Wt: 155.02 g/mol
InChI Key: HCBIDLRKPXILPU-UHFFFAOYSA-N
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Description

4-Chloropentanoyl chloride is a chemical compound with the CAS Number: 63480-12-6 . It has a molecular weight of 155.02 and its IUPAC name is 4-chloropentanoyl chloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in liquid form .


Molecular Structure Analysis

The InChI code for 4-Chloropentanoyl chloride is 1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3 . This indicates that the compound consists of 5 carbon atoms, 8 hydrogen atoms, and 2 chlorine atoms, along with an oxygen atom .


Physical And Chemical Properties Analysis

4-Chloropentanoyl chloride is a liquid at room temperature . It has a molecular weight of 155.02 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Creation of Specialty Chemicals

Lastly, this compound is used in the creation of specialty chemicals that have specific applications in various industries. These can include surfactants, lubricants, or flame retardants, each tailored to meet particular performance criteria.

Each of these applications demonstrates the versatility and importance of 4-Chloropentanoyl chloride in scientific research and industrial processes. Its reactivity and the ability to form stable compounds make it a valuable asset in the chemist’s toolkit .

Safety and Hazards

4-Chloropentanoyl chloride is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Relevant Papers One relevant paper is titled "A practical synthesis for the key intermediate of apixaban" . This paper discusses the use of 4-chloropentanoyl chloride in the synthesis of apixaban, a potent inhibitor of blood coagulation factor Xa . The paper presents a practical and efficient process for preparing the key intermediate of apixaban starting from inexpensive 4-chloronitrobenzene and piperidine .

Mechanism of Action

Target of Action

4-Chloropentanoyl chloride is a chemical compound with the molecular formula C5H8Cl2O . . It’s primarily used as an intermediate in chemical synthesis .

Action Environment

The action of 4-Chloropentanoyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its reactivity. Additionally, its stability can be affected by exposure to moisture, as acyl chlorides can react with water to form carboxylic acids and hydrochloric acid .

properties

IUPAC Name

4-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIDLRKPXILPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504127
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropentanoyl chloride

CAS RN

63480-12-6
Record name 4-Chloropentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropentanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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